molecular formula C26H27N3O2S B11210935 3-amino-4-(2-furyl)-N-mesityl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-furyl)-N-mesityl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11210935
M. Wt: 445.6 g/mol
InChI Key: SOGOVHRBIMEDLL-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down:

      3-amino-4-(2-furyl): Indicates the presence of an amino group and a furan ring.

      N-mesityl: Refers to the mesityl group (a bulky aromatic substituent).

      6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide: Describes the core structure, which combines a thieno-pyridine ring system with a cycloheptane fused ring.

  • This compound belongs to the class of heterocyclic compounds, which often exhibit diverse biological activities.
  • Preparation Methods

    • The synthesis of this compound involves several steps:
      • Start with 4,6-dimethyl-3-cyanopyridine-2(1H)-thione or 4,5,6-trisubstituted-3-cyanopyridine-2(1H)-thiones.
      • React these with 2-chloromethylquinazoline-4(3H)-one to obtain 3-amino-2-(4-oxo-3,4-dihydroquinazolin-2-yl)thieno[2,3-b]pyridines.
      • Further reactions yield pyridothienopyrimidoquinazolines or pyridothienotriazinoquinazolines.
      • A key intermediate, 5-acetyl-3-amino-2-(1H-benzimidazol-2-yl)-6-methyl-4-styryl-thieno[2,3-b]pyridine, is synthesized.
      • This intermediate leads to pyridothienopyrimidobenzimidazoles .
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It may be oxidized under appropriate conditions.

        Substitution: The amino group can participate in substitution reactions.

        Reduction: Reduction of the carbonyl group is possible.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic scaffold.

      Biological Studies: Explore its interactions with enzymes, receptors, or nucleic acids.

      Materials Science: Assess its use in organic electronics or sensors.

      Agrochemicals: Evaluate its pesticidal properties.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific targets (e.g., enzymes, receptors).
    • Further studies are needed to elucidate the exact pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other thieno-pyridines or benzimidazole derivatives.
    • Its uniqueness lies in the combination of the furan ring, mesityl group, and fused ring system.

    Properties

    Molecular Formula

    C26H27N3O2S

    Molecular Weight

    445.6 g/mol

    IUPAC Name

    6-amino-8-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

    InChI

    InChI=1S/C26H27N3O2S/c1-14-12-15(2)23(16(3)13-14)29-25(30)24-22(27)21-20(19-10-7-11-31-19)17-8-5-4-6-9-18(17)28-26(21)32-24/h7,10-13H,4-6,8-9,27H2,1-3H3,(H,29,30)

    InChI Key

    SOGOVHRBIMEDLL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N)C

    Origin of Product

    United States

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